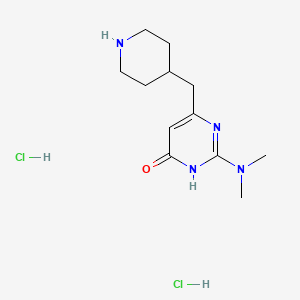

2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride

Description

2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride is a pyrimidine derivative characterized by a dimethylamino group at position 2 and a piperidin-4-ylmethyl substituent at position 4. Its dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological and biochemical studies.

Properties

IUPAC Name |

2-(dimethylamino)-4-(piperidin-4-ylmethyl)-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O.2ClH/c1-16(2)12-14-10(8-11(17)15-12)7-9-3-5-13-6-4-9;;/h8-9,13H,3-7H2,1-2H3,(H,14,15,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRXXSQVWIFFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=O)N1)CC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride, with the CAS number 2109294-73-5, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C12H22Cl2N4O, and it has a molecular weight of 309.24 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Properties

Recent studies have highlighted the compound's activity in various biological systems, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrimidine derivatives found that some demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 μg/mL .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.5 |

| Compound B | E. faecalis | 0.75 |

| This compound | S. pneumoniae | 1.0 |

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promise in anticancer applications. It was found to inhibit epidermal growth factor receptor (EGFR) phosphorylation and induce apoptosis in cancer cell lines resistant to standard therapies . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring enhance its potency against cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound acts as a competitive inhibitor in various enzymatic pathways critical for bacterial survival and cancer cell proliferation.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation rates .

- Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways, which is crucial for eliminating cancerous cells.

Case Studies

Several case studies have evaluated the efficacy of this compound in vivo:

- Safety Profile : In a subacute toxicity study conducted on healthy mice, no acute toxicity was observed at doses up to 2000 mg/kg . This suggests a favorable safety profile for further development.

- Efficacy in Infection Models : In mouse models infected with Influenza A, administration of this compound resulted in significant viral load reduction and improved survival rates, indicating its potential as an antiviral agent .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s pyrimidine core and dihydrochloride salt are shared with several analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:

Physicochemical Properties

- Solubility : Dihydrochloride salts (e.g., the target compound and TAS-103) generally exhibit improved aqueous solubility compared to free bases, critical for in vitro assays .

- Molecular Weight : The target compound’s molecular weight is likely ~300–400 g/mol (estimated from analogs), aligning with drug-like properties.

Pharmacological and Functional Differences

- TAS-103: Demonstrates potent DNA topoisomerase inhibition, validated in cancer research . The target compound lacks direct evidence but shares the dimethylamino group, suggesting possible nucleic acid interaction.

- Sensitizing Agents: Compounds like S-(2-(dimethylamino)ethyl)isothiourinium dihydrochloride highlight the importance of substituent choice; the thiourea moiety here correlates with sensitization risks .

Commercial and Regulatory Considerations

- Availability : Analogs like 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride are commercially available through platforms like ECHEMI, indicating industrial relevance .

- Regulatory Status : Restrictions on sensitizing compounds (e.g., ) underscore the need for rigorous safety profiling during development .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. For example:

- Step 1 : Introduce the dimethylamino group via nucleophilic substitution or reductive amination under inert atmosphere.

- Step 2 : Couple the piperidin-4-ylmethyl moiety using cross-coupling reactions (e.g., Suzuki-Miyaura) or alkylation, as seen in analogous piperidine-pyrimidine syntheses .

- Step 3 : Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm structures via NMR and LC-MS.

- Final Salt Formation : Treat the free base with HCl in anhydrous ethanol to yield the dihydrochloride salt .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact. Avoid exposure to moisture and heat .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to prevent hygroscopic degradation .

Q. What analytical methods validate the purity and structure of this compound?

- Purity : HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA in H₂O) with ≥95% purity threshold .

- Structural Confirmation :

- 1H/13C NMR : Key peaks include pyrimidine protons (δ 8.2–8.5 ppm) and piperidine methylene groups (δ 2.5–3.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic pattern .

Advanced Research Questions

Q. How does the substitution pattern of the piperidine and pyrimidine moieties influence biological activity?

- Structure-Activity Relationship (SAR) :

- The dimethylamino group enhances solubility and may interact with hydrophobic pockets in target proteins.

- The piperidin-4-ylmethyl group contributes to conformational flexibility, affecting binding affinity. Comparative studies of analogs (e.g., 4-(piperidin-4-yl)pyridine dihydrochloride) suggest that methyl substitution on piperidine alters pharmacokinetics .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Key Factors :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.

- Catalysis : Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling steps, as demonstrated in similar pyrimidine-piperidine syntheses .

- Workflow : Implement continuous flow chemistry to enhance reproducibility and reduce side reactions .

Q. How can researchers resolve contradictions in reported solubility data?

- Methodology :

- Solubility Screening : Test the compound in buffers (pH 1–10) and solvents (DMSO, EtOH, H₂O) using nephelometry or UV-Vis spectroscopy.

- Data Reconciliation : Compare results with literature, noting differences in salt forms (e.g., dihydrochloride vs. free base) or crystallinity .

Q. What are the stability profiles under varying pH and temperature conditions?

- Stability Studies :

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (expected >150°C for dihydrochloride salts) .

- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24–72 hours, monitoring degradation via HPLC. Acidic conditions may hydrolyze the pyrimidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.